(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL
CAS No.: 185502-39-0
Cat. No.: VC0015666
Molecular Formula: C₁₄H₂₁NO₂
Molecular Weight: 235.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185502-39-0 |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 |
| IUPAC Name | (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1 |
| SMILES | COC1=CC=CC(=C1)C2(CCCCC2CN)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| CAS Number | 931115-27-4 |
| PubChem CID | 10105488 |
| IUPAC Name | (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1 |
| InChIKey | QNPPIKMBCJUUTG-OCCSQVGLSA-N |
This comprehensive molecular identification facilitates precise research and reference in scientific literature .
Structural Features and Stereochemistry
The compound features a cyclohexanol backbone substituted with two key functional groups: an aminomethyl group and a 3-methoxyphenyl moiety. The stereochemical designation (1R,2R) indicates the absolute configuration at the C1 and C2 positions of the cyclohexane ring, which is crucial for its biological activity .
The presence of both an alcohol and an amine functional group provides this molecule with unique chemical reactivity, allowing for diverse synthetic applications in organic chemistry. The specific three-dimensional arrangement of these groups creates a spatial configuration that enables selective interactions with biological targets, influencing its pharmacological properties.
Nomenclature and Alternative Designations
Common Synonyms and Identifiers
This compound is recognized by several alternative names in scientific literature:
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Dinortramadol
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(+)-N,N-Bisdesmethyl Tramadol
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N,N-Didesmethyltramadol
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(1R,2R)-2-(AMINOMETHYL)-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-OL
These synonyms reflect its relationship to tramadol, with "dinor" and "bisdesmethyl" indicating the absence of two methyl groups that would be present in tramadol's structure .
Chemical Classification
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL belongs to multiple chemical classes:
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Cyclohexanols - Due to its cyclohexane ring with a hydroxyl group
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Methoxybenzenes - Owing to its 3-methoxyphenyl substituent
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Primary amines - Because of its aminomethyl group
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Chiral compounds - Due to its specific stereochemical configuration
This classification helps contextualize its reactivity patterns and pharmaceutical relevance within broader chemical frameworks.
Synthesis Methodology
Related Synthetic Methodologies
For similar compounds such as 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, synthesis occurs through a Grignard reaction between 2-[(dimethylamino)methyl]cyclohexanone and the Grignard compound of 3-bromoanisole . This process is conducted in the presence of an inorganic lithium salt and an α,ω-di-(C1-3)-alkoxy-(C1-C3)alkane to achieve high stereoselectivity of the desired isomer .
A typical synthetic route involves:
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Preparation of the Grignard compound of 3-bromoanisole in a suitable solvent
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Addition of an inorganic lithium salt and a dialkoxy compound
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Introduction of the appropriately substituted cyclohexanone derivative
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Reaction workup and purification to isolate the target stereoisomer
These methods highlight the importance of controlling reaction conditions to achieve the desired stereochemical outcome, which is essential for the biological activity of the final compound.
Pharmacological Properties
Mechanism of Action
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL exhibits significant biological activity primarily through its role as an analgesic precursor. Its mechanism of action involves modulating pain perception pathways by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.
Similar to tramadol, which it serves as a precursor for, this compound interacts with neurotransmitter systems but may have lower addictive potential compared to traditional opioids. This reduced potential for addiction makes it particularly valuable in pain management research .
Applications in Medicinal Chemistry
Role in Tramadol Synthesis
The most significant application of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL is as a key precursor in the synthesis of tramadol, a widely used analgesic medication. Tramadol's efficacy in pain management is significantly influenced by its metabolites, including those derived from this compound.
Research Applications
Beyond its role in tramadol production, this compound serves as an important research tool in medicinal chemistry. It is used in:
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Structure-activity relationship studies for analgesic compounds
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Development of novel pain management medications with improved safety profiles
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Investigation of non-opioid pain management pathways
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Exploration of compounds with reduced addiction and tolerance potential
Comparative Analysis with Related Compounds
Structural and Functional Comparison
Table 1 presents a comparison between (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Pharmacological Effects |
|---|---|---|---|---|
| (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL | C14H21NO2 | 235.32 | Primary amine, 3-methoxyphenyl, cyclohexanol | Analgesic properties, tramadol precursor |
| Tramadol | C16H25NO2 | 263.38 | Tertiary amine (dimethylamino), 3-methoxyphenyl, cyclohexanol | Analgesic, inhibits serotonin and norepinephrine reuptake, opioid receptor binding |
| (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | C16H25NO2 | 263.38 | Tertiary amine, 3-methoxyphenyl, cyclohexanol | Analgesic properties with specific stereochemical activity profile |
This comparison illustrates how subtle structural differences, particularly in the amine functionality, influence pharmacological properties and applications .
Current Research and Future Directions
Recent Scientific Findings
Recent studies have expanded understanding of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL and related compounds, particularly focusing on:
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Improved synthetic methods to enhance stereoselectivity
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Structure-activity relationships governing analgesic efficacy
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Mechanisms underlying reduced addiction potential compared to traditional opioids
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Optimization of pharmacokinetic properties for improved therapeutic outcomes
These research directions continue to refine our understanding of how specific structural features contribute to the compound's biological activity.
Future Research Opportunities
Several promising research avenues exist for further exploration:
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Development of novel derivatives with enhanced therapeutic properties
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Investigation of alternative synthetic routes to improve efficiency and stereoselectivity
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Exploration of additional therapeutic applications beyond pain management
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Detailed mechanistic studies to elucidate precise molecular interactions responsible for biological activity
These research directions may lead to new therapeutic agents with improved efficacy and safety profiles based on the structural framework of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL.
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